molecular formula C17H15ClN2O5 B3966254 2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid

2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid

Cat. No.: B3966254
M. Wt: 362.8 g/mol
InChI Key: YKHSFKYHHLUMCK-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorobenzyl group, a nitrophenyl group, and an oxobutanoic acid moiety, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring, often achieved using chlorine gas or a chlorinating agent like thionyl chloride.

    Amidation: The formation of an amide bond between the nitrophenyl group and the oxobutanoic acid, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the chlorine atom with other nucleophiles, forming various substituted derivatives.

Scientific Research Applications

2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and chlorobenzyl groups may play a role in binding to these targets, while the oxobutanoic acid moiety could influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorobenzyl)-4-[(4-aminophenyl)amino]-4-oxobutanoic acid: Similar structure but with an amino group instead of a nitro group.

    2-(4-bromobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid: Similar structure but with a bromine atom instead of a chlorine atom.

    2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxopentanoic acid: Similar structure but with a pentanoic acid moiety instead of a butanoic acid moiety.

Uniqueness

2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-(4-nitroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5/c18-13-3-1-11(2-4-13)9-12(17(22)23)10-16(21)19-14-5-7-15(8-6-14)20(24)25/h1-8,12H,9-10H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHSFKYHHLUMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
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2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
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2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
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2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
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2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
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